o-Sulfobenzoic acid trihydrate
Overview
Description
o-Sulfobenzoic acid trihydrate: is an organic compound with the molecular formula C₇H₁₂O₈S. It is a derivative of benzoic acid where a sulfonic acid group is attached to the ortho position of the benzene ring. This compound is commonly used in various chemical reactions and has significant applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: o-Sulfobenzoic acid trihydrate can be synthesized through the hydrolysis of saccharin with concentrated hydrochloric acid. The process involves boiling saccharin in water and hydrochloric acid until a clear solution is obtained. The solution is then cooled to allow the crystals to form, which are collected and purified .
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: o-Sulfobenzoic acid trihydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to other functional groups.
Substitution: The sulfonic acid group can be substituted with other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as halogens and nucleophiles are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonic acid derivatives, while reduction can produce sulfonamides .
Scientific Research Applications
Chemistry: o-Sulfobenzoic acid trihydrate is used as a reagent in various organic synthesis reactions. It serves as a precursor for the synthesis of other sulfonic acid derivatives and is used in the preparation of cocrystals .
Biology and Medicine: In biological and medical research, this compound is used to study enzyme inhibition and protein interactions. It has applications in the development of pharmaceuticals and as a model compound in biochemical studies .
Industry: Industrially, this compound is used in the production of dyes, pigments, and other chemical intermediates. It is also employed in the manufacture of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of o-sulfobenzoic acid trihydrate involves its interaction with various molecular targets. The sulfonic acid group can form strong hydrogen bonds and ionic interactions with proteins and enzymes, leading to inhibition or modulation of their activity. The compound can also participate in nucleophilic substitution reactions, affecting the structure and function of biological molecules .
Comparison with Similar Compounds
Benzoic Acid: Lacks the sulfonic acid group, resulting in different chemical properties and reactivity.
2-Sulfobenzoic Acid: Similar structure but differs in hydration state and physical properties.
Uniqueness: o-Sulfobenzoic acid trihydrate is unique due to its specific hydration state, which affects its solubility, stability, and reactivity. The presence of the sulfonic acid group also imparts distinct chemical properties, making it valuable in various applications .
Properties
IUPAC Name |
2-sulfobenzoic acid;trihydrate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O5S.3H2O/c8-7(9)5-3-1-2-4-6(5)13(10,11)12;;;/h1-4H,(H,8,9)(H,10,11,12);3*1H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJKFHQJQWJNXOQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)S(=O)(=O)O.O.O.O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O8S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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